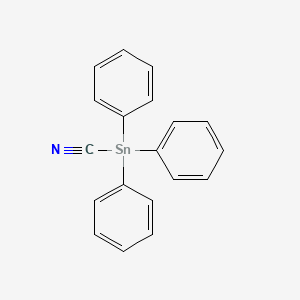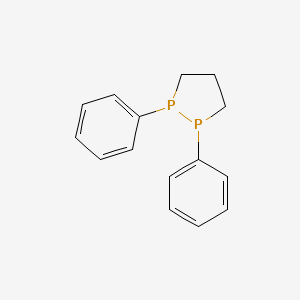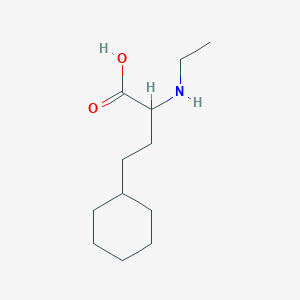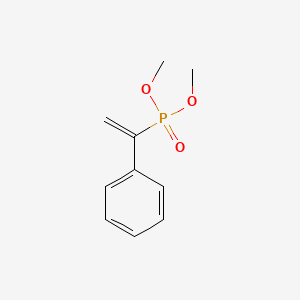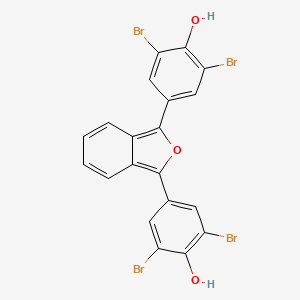
4,4'-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) is a synthetic organic compound that features a benzofuran core with two dibromophenol groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the use of potassium tribromide as a brominating agent, which reacts with bisphenol derivatives under ambient conditions to yield the desired product . The reaction is usually carried out in solvents such as 1,4-dioxane, ethyl acetate, or tetrahydrofuran, and the process is characterized by high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions on a larger scale. The use of efficient brominating agents and optimized reaction conditions would be crucial for scaling up the synthesis while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups, potentially leading to quinone derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Industry: It can be used in the production of polymers, coatings, and other materials that benefit from its unique properties.
Mecanismo De Acción
The mechanism by which 4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) exerts its effects is not fully understood. its activity is likely related to the presence of the benzofuran core and dibromophenol groups, which can interact with various molecular targets. These interactions may involve binding to enzymes or receptors, disrupting microbial cell walls, or interfering with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): This compound has a cyclohexane ring instead of a benzofuran core and exhibits similar bromination patterns.
4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol): This compound features a different core structure but shares the dibromophenol groups.
Uniqueness
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) is unique due to its benzofuran core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6315-36-2 |
|---|---|
Fórmula molecular |
C20H10Br4O3 |
Peso molecular |
617.9 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-yl]phenol |
InChI |
InChI=1S/C20H10Br4O3/c21-13-5-9(6-14(22)17(13)25)19-11-3-1-2-4-12(11)20(27-19)10-7-15(23)18(26)16(24)8-10/h1-8,25-26H |
Clave InChI |
FYXQYPGKUZHMHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(OC(=C2C=C1)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



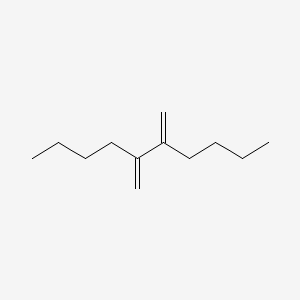
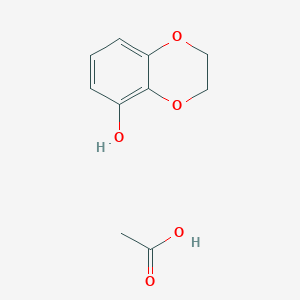
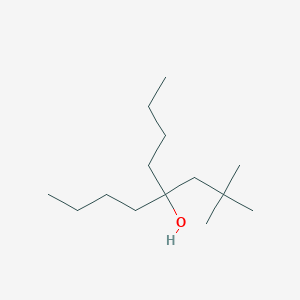

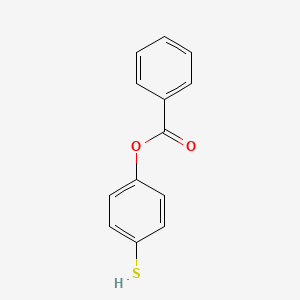

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)

![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
